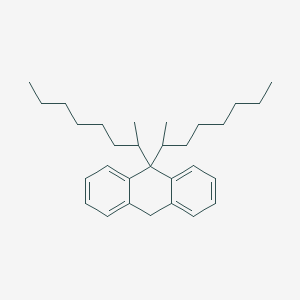
9,9-Di(octan-2-yl)-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the class of dihydroanthracenes. This compound is characterized by the presence of two octan-2-yl groups attached to the 9th position of the dihydroanthracene core. Dihydroanthracenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of 9,10-dihydroanthracene with octan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Di(octan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroanthracene derivatives.
Substitution: The octan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted dihydroanthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,9-Di(octan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: The parent compound without the octan-2-yl groups.
9,9-Di(ethyl)-9,10-dihydroanthracene: A similar compound with ethyl groups instead of octan-2-yl groups.
9,9-Di(methyl)-9,10-dihydroanthracene: A similar compound with methyl groups instead of octan-2-yl groups.
Uniqueness
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is unique due to the presence of the long-chain octan-2-yl groups, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64833-38-1 |
|---|---|
Formule moléculaire |
C30H44 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
10,10-di(octan-2-yl)-9H-anthracene |
InChI |
InChI=1S/C30H44/c1-5-7-9-11-17-24(3)30(25(4)18-12-10-8-6-2)28-21-15-13-19-26(28)23-27-20-14-16-22-29(27)30/h13-16,19-22,24-25H,5-12,17-18,23H2,1-4H3 |
Clé InChI |
MJMLOBHFMQSPJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1(C2=CC=CC=C2CC3=CC=CC=C31)C(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



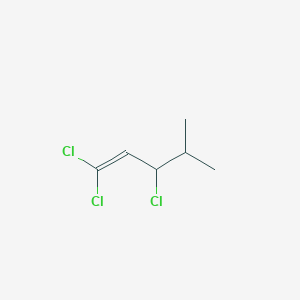
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
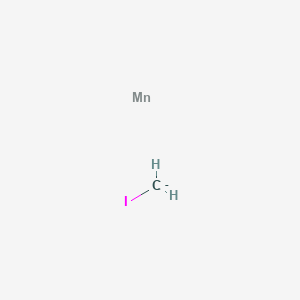
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
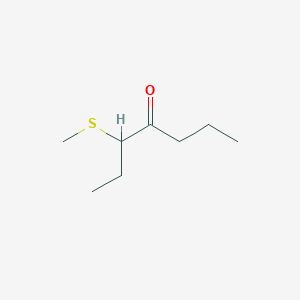
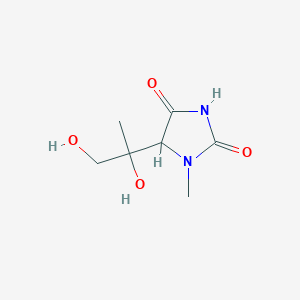
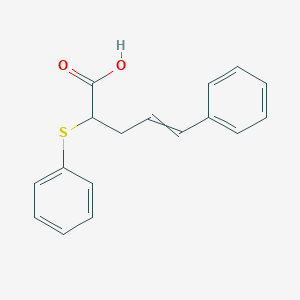
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
